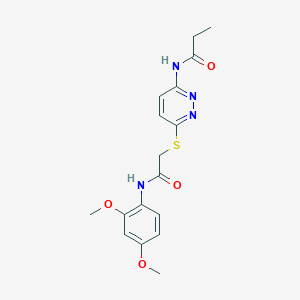
N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide” is a complex organic compound. It contains a pyridazine ring, which is a type of heterocyclic aromatic organic compound. It also has an amide group (-CONH2), a thioether group (-S-), and a 2,4-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridazine ring and the amide group could have significant implications for the compound’s reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridazine ring, the amide group, and the 2,4-dimethoxyphenyl group could all potentially participate in chemical reactions .Applications De Recherche Scientifique
Synthesis and Biological Activity of Novel Compounds
One study focuses on the synthesis of novel heterocyclic aryl monoazo organic compounds, which are utilized for dyeing polyester fabrics and investigated for their antioxidant, antitumor, and antimicrobial activities. These compounds, including derivatives like 3-amino-4,6-diphenyl-N-(5-arylazothiazol-2-yl)selenopheno[2,3-b]pyridazine-2-carboxamide, demonstrate high efficiency in vitro, suggesting their potential for various life applications including sterile and/or biologically active fabrics (Khalifa et al., 2015).
Antimicrobial and Antioxidant Properties
Another study explores the synthesis of pyridine and fused pyridine derivatives, starting from a specific hydrazinyl pyridine derivative. These compounds undergo various chemical treatments to produce triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. The newly synthesized compounds are subjected to molecular docking screenings and show antimicrobial and antioxidant activity, highlighting their potential as therapeutic agents (Flefel et al., 2018).
Heterocyclic Synthesis Using Enaminones
Research into the use of enaminones as building blocks in heterocyclic synthesis has led to new syntheses of nicotinic acid and thienopyridine derivatives. This approach involves reacting specific compounds with dimethylformamide dimethylacetal to afford dienaminone and enaminone derivatives, which are then used to yield various heterocyclic compounds. Such methodologies could be instrumental in developing new chemical entities with potential biological activities (Abdel-Khalik et al., 2004).
Modes of Action of Pyridazinone Herbicides
A study investigating the modes of action of pyridazinone herbicides found that certain substituted pyridazinone compounds inhibit photosynthesis and the Hill reaction in plants. This inhibition accounts for the phytotoxicity observed with these compounds, suggesting their utility in herbicide development. Additionally, modifications to the molecular structure of these compounds can introduce new biological properties, such as resistance to metabolic detoxication in plants and interference with chloroplast development, opening avenues for the creation of more effective and selective agricultural chemicals (Hilton et al., 1969).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-4-15(22)19-14-7-8-17(21-20-14)26-10-16(23)18-12-6-5-11(24-2)9-13(12)25-3/h5-9H,4,10H2,1-3H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUFYBHIDFWJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol](/img/structure/B2916071.png)
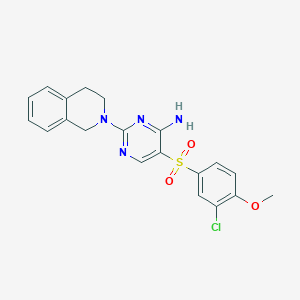
![2,4-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-5-carboxamide](/img/structure/B2916075.png)
![(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2916076.png)
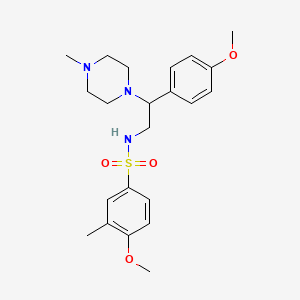

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2916080.png)
![(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol](/img/structure/B2916082.png)
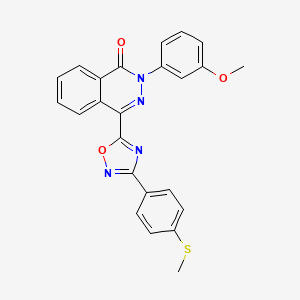
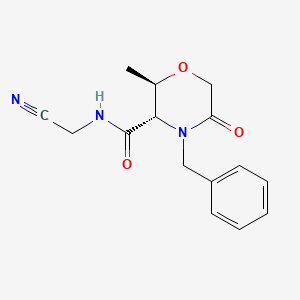
![2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2916089.png)